Ethyl 2,2-difluoro-4-hydroxybutanoate
Description
Structure
3D Structure
Properties
CAS No. |
88128-46-5 |
|---|---|
Molecular Formula |
C6H10F2O3 |
Molecular Weight |
168.14 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-4-hydroxybutanoate |
InChI |
InChI=1S/C6H10F2O3/c1-2-11-5(10)6(7,8)3-4-9/h9H,2-4H2,1H3 |
InChI Key |
UTLYELLVHGMANR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCO)(F)F |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Kinetics in Ethyl 2,2 Difluoro 4 Hydroxybutanoate Chemistry
Mechanistic Studies of Carbon-Carbon Bond Forming Reactions
The construction of the carbon backbone of ethyl 2,2-difluoro-4-hydroxybutanoate is typically achieved through aldol-type reactions. The presence of fluorine atoms significantly influences the reactivity of the enolates involved, necessitating specific mechanistic considerations.
A prominent strategy for forming the carbon-carbon bond in fluorinated molecules involves the decarboxylative aldol (B89426) reaction of α,α-difluoro-β-ketocarboxylate salts. This method provides a convenient route for the generation of difluoroenolates. The proposed mechanism for this reaction, for instance with a potassium α,α-difluoro-β-ketocarboxylate, begins with a decarboxylation step, often facilitated by mild heating, to generate a nucleophilic difluoroenolate. alaska.eduorgsyn.org
This difluoroenolate is then typically coordinated to a metal ion, such as Zn(II), which acts as an acceptor for the enolate. alaska.edumdpi.com The resulting zinc difluoroenolate intermediate then undergoes a nucleophilic addition to the carbonyl group of an aldehyde. alaska.edu This addition leads to the formation of a zinc alkoxide of the aldol product. Subsequent protonation, which can be promoted by a stoichiometric amount of water, yields the final α,α-difluoro-β-hydroxy ketone. alaska.edumdpi.com
A key aspect of this mechanism is the preference of the α,α-difluorinated enolate to exist in its C-enolate form, which, coupled with its high nucleophilicity, drives the aldol reaction forward effectively. mdpi.com Control experiments have shown that non-fluorinated analogues produce significantly lower yields of the aldol product under similar conditions, highlighting the unique role of the fluorine atoms. alaska.edu Furthermore, the aldol addition step appears to be irreversible under typical reaction conditions, as scrambling experiments have not shown evidence of a retro-aldol reaction. mdpi.com
Table 1: Key Steps in the Decarboxylative Aldol Reaction of a Difluoroenolate
| Step | Description | Key Species Involved |
| 1 | Decarboxylation | α,α-difluoro-β-ketocarboxylate salt |
| 2 | Enolate Formation | Difluoroenolate anion |
| 3 | Metal Coordination | Zinc(II) chloride, Difluoroenolate |
| 4 | Nucleophilic Addition | Zinc difluoroenolate, Aldehyde |
| 5 | Protonation | Zinc alkoxide, Water |
The direct aldol reaction of fluorinated ketones and esters presents a more direct approach to carbon-carbon bond formation. The general mechanism follows the classical aldol pathway, involving the formation of an enolate which then acts as a nucleophile. youtube.comresearchgate.net However, the presence of electron-withdrawing fluorine atoms on the α-carbon decreases the nucleophilicity of the corresponding enolate. nih.gov This reduced nucleophilicity can make the reaction more challenging compared to their non-fluorinated counterparts. nih.gov
To overcome this, the reaction often requires the use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to irreversibly generate the kinetic enolate at low temperatures. nih.gov Once formed, the lithium difluoroenolate can then react with an aldehyde electrophile. acs.org The reaction is typically quenched to protonate the resulting alkoxide and yield the β-hydroxy carbonyl compound. researchgate.net
The mechanism can be summarized in three main steps:
Enolate Formation: A strong base abstracts an α-proton from the fluorinated ketone or ester to form a resonance-stabilized enolate. researchgate.net
Nucleophilic Attack: The enolate attacks the carbonyl carbon of another aldehyde or ketone molecule. researchgate.net
Protonation: The resulting alkoxide is protonated, typically during aqueous workup, to give the final aldol product. researchgate.net
The choice of base, solvent, and temperature is critical in controlling the reaction and preventing side reactions. nih.gov For instance, the use of lithium enolates at low temperatures in ethereal solvents helps to avoid proton transfer and other unwanted processes. nih.gov
Pathways of Selective Fluorination Reactions and Reagent Interaction
The introduction of the two fluorine atoms at the 2-position of the butanoate chain is a critical step in the synthesis of this compound. This is typically achieved through the electrophilic fluorination of a β-keto ester precursor, such as ethyl 4-hydroxy-2-oxobutanoate.
The mechanism of this fluorination generally involves the formation of an enol or enolate intermediate from the β-keto ester. researchgate.net This enolate then acts as a nucleophile, attacking an electrophilic fluorine source. alaska.edunih.gov Common electrophilic fluorinating reagents include N-fluorobenzensulfonimide (NFSI) and Selectfluor®. alaska.edu
The interaction between the β-keto ester and the fluorinating agent can be facilitated by a catalyst. Both metal-catalyzed and organocatalytic methods have been developed for the enantioselective fluorination of β-keto esters. alaska.edunih.gov In metal-catalyzed systems, a chiral Lewis acid, such as a Ti/TADDOL complex, can coordinate to the β-keto ester, activating it towards enolization and directing the approach of the fluorinating agent to a specific face of the enolate. alaska.edu This coordination helps to induce stereoselectivity in the C-F bond formation.
Organocatalytic approaches may utilize primary amine catalysts, which can form an enamine intermediate with the β-keto ester. This enamine then attacks the electrophilic fluorine source. The chirality of the catalyst directs the stereochemical outcome of the fluorination. The reaction is completed by the hydrolysis of the resulting iminium ion to regenerate the catalyst and yield the α-fluorinated β-keto ester.
For the synthesis of the difluoro compound, the monofluorinated intermediate would undergo a second, analogous fluorination step. The reactivity of the substrate can be influenced by the presence of the first fluorine atom, and reaction conditions may need to be adjusted to achieve efficient difluorination. researchgate.net
Mechanisms of Reductive Transformations Leading to the Hydroxyl Group
The final key transformation in the synthesis of this compound is the reduction of the ketone group in a precursor like ethyl 2,2-difluoro-4-oxobutanoate to the corresponding secondary alcohol. This reduction needs to be selective for the ketone carbonyl over the ester carbonyl.
Both chemical and biocatalytic methods can be employed for this reduction. Chemical reduction can be achieved using hydride reagents. For example, a study on the reduction of β-keto esters using sodium borohydride (B1222165) in methanol (B129727) proposes a mechanism involving a nucleophilic addition of the hydride to the ketone carbonyl, followed by a second nucleophilic addition to the ester carbonyl, loss of a methoxy (B1213986) group, another hydride addition to the resulting aldehyde, and finally methanolysis to yield the diol product. youtube.com However, for selective reduction of the ketone, milder or more sterically hindered reducing agents might be employed.
Biocatalytic reductions using ketoreductases (KREDs) offer a highly stereoselective alternative. alaska.edunih.gov These enzymes, often from microorganisms like Saccharomyces cerevisiae, utilize a cofactor such as NADPH to deliver a hydride to the carbonyl group of the ketone. nih.gov The substrate binds to the active site of the enzyme in a specific orientation, which allows for the hydride to be delivered to one face of the carbonyl, leading to a high degree of enantioselectivity in the resulting alcohol. nih.gov
In the case of α-fluoro-β-keto esters, these enzymatic reductions can proceed via a dynamic reductive kinetic resolution (DYRKR). alaska.edunih.gov In this process, the starting racemic α-fluoro-β-keto ester undergoes continuous racemization at the α-carbon under the reaction conditions. The enzyme then selectively reduces one of the enantiomers to the corresponding alcohol, allowing for the theoretical conversion of the entire racemic starting material into a single diastereomer of the product with high enantiomeric excess. alaska.edunih.gov
Table 2: Comparison of Reductive Methods for β-Keto Esters
| Method | Reducing Agent/Catalyst | Mechanism Highlights | Stereoselectivity |
| Chemical Reduction | Sodium Borohydride | Nucleophilic hydride attack | Generally low unless chiral reagents are used |
| Biocatalytic Reduction | Ketoreductases (KREDs) | Enzyme-catalyzed, cofactor-mediated hydride transfer | High (often >95% ee) |
Role of Intermediates in Reaction Progression and Stereochemical Outcome
The intermediates formed during the synthesis of this compound play a pivotal role in both the progression of the reactions and the final stereochemical outcome.
In the decarboxylative aldol reaction, the formation of a metal-difluoroenolate intermediate is crucial. alaska.edumdpi.com The nature of the metal and any associated ligands can influence the geometry of this intermediate, which in turn can affect the stereoselectivity of the subsequent aldol addition. The Zimmerman-Traxler model is often invoked to explain the stereochemical outcome of aldol reactions involving metal enolates. cjcatal.com This model proposes a chair-like six-membered transition state involving the metal enolate and the aldehyde. The substituents on the enolate and the aldehyde will preferentially occupy equatorial positions to minimize steric interactions, thus dictating the relative stereochemistry of the newly formed stereocenters. cjcatal.com
In selective fluorination reactions, the key intermediate is the enol or enolate of the β-keto ester. researchgate.net When chiral catalysts are used, a chiral enolate or a catalyst-substrate complex is formed. The stereochemical outcome is determined by the facial selectivity of the attack of the electrophilic fluorinating agent on this chiral intermediate. The structure of the catalyst and its interaction with the substrate are designed to block one face of the enolate, allowing the fluorinating agent to approach from the less hindered face.
During the reductive transformation of the keto group, the interaction of the substrate with the reducing agent or the enzyme's active site is the determining factor for the stereochemical outcome. In biocatalytic reductions, the substrate binds to the enzyme in a highly specific orientation, and the hydride is delivered from the NADPH cofactor to a specific face of the carbonyl group, leading to the formation of a specific enantiomer of the alcohol. nih.gov
Kinetic Analysis of Key Synthetic Steps and Rate-Determining Factors
A kinetic analysis of the synthetic steps leading to this compound can provide valuable insights into the factors that control the reaction rates.
In aldol reactions in general, the rate-determining step can vary depending on the specific reaction conditions. In some cases, the formation of the enolate can be the slowest step, while in others, the carbon-carbon bond-forming step (the nucleophilic attack of the enolate on the carbonyl electrophile) is rate-limiting. For aldol reactions of fluorinated ketones, the reduced nucleophilicity of the difluoroenolate may suggest that the nucleophilic addition step is a significant kinetic barrier. nih.gov
In enzymatic reductions, the kinetics typically follow Michaelis-Menten behavior. The rate of the reaction is dependent on the concentrations of the substrate and the enzyme, as well as the turnover number (k_cat) and the Michaelis constant (K_m) of the enzyme for the specific substrate. Factors such as pH, temperature, and the presence of inhibitors can significantly affect the enzyme's activity and thus the reaction rate.
Radical Intermediates in Difluorination and Functionalization Reactions
The introduction of fluorine atoms into organic molecules can significantly alter their chemical and physical properties, a strategy widely employed in the development of pharmaceuticals, agrochemicals, and materials. The synthesis of compounds such as this compound often involves reaction pathways where radical intermediates play a crucial role. Understanding the mechanisms and kinetics of these radical reactions is paramount for optimizing reaction conditions and achieving desired product yields and selectivity. While specific research focusing exclusively on the radical chemistry of this compound is limited, a comprehensive understanding can be extrapolated from studies on analogous fluorinated esters and general principles of radical chemistry.
Radical fluorination reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps. numberanalytics.com The generation of a fluorine radical is the initial step, which can be achieved through the decomposition of a suitable fluorinating agent. numberanalytics.com This highly reactive fluorine radical can then abstract a hydrogen atom from the substrate, creating a carbon-centered radical intermediate. numberanalytics.com This intermediate subsequently reacts with another molecule of the fluorinating agent to yield the fluorinated product and a new fluorine radical, thus propagating the chain. numberanalytics.com
In the context of difluorination, the formation of a gem-difluoro moiety, as seen in this compound, can be envisioned to occur through sequential radical fluorination steps or via the addition of a difluorinated radical species to a precursor molecule. The stability of the radical intermediates formed during these processes is a key factor influencing the reaction's feasibility and outcome. Fluorine substituents are known to have a significant impact on the structure, stability, and electronegativity of adjacent free radicals. researchgate.net
Functionalization reactions at positions other than the difluorinated carbon in this compound can also be mediated by radical intermediates. For instance, C-H functionalization at the C4 position, bearing the hydroxyl group, could proceed via hydrogen atom abstraction by a potent radical species. The resulting carbon-centered radical at C4 would then be amenable to trapping by various reagents to introduce new functional groups. The selectivity of such reactions would be governed by the relative stability of the possible radical intermediates and the reaction conditions employed.
Mechanistic studies of radical reactions involving similar α,α-difluoroesters provide valuable insights. For example, the radical addition of ethyl 2-bromo-2,2-difluoroacetate to vinyl ethers, mediated by Na2S2O4, proceeds through the formation of an α-ester-stabilized difluoromethyl radical. While this is a different compound, the principles of radical generation and subsequent reaction are highly relevant.
To illustrate the types of radical intermediates that could be involved in the chemistry of this compound, the following table outlines plausible radical species and their potential roles in difluorination and functionalization reactions.
| Radical Intermediate | Plausible Role in Reaction | Factors Influencing Stability |
| α-carboethoxy-α-fluoro-β-hydroxypropyl radical | Intermediate in sequential fluorination | Resonance stabilization by the ester group; inductive effect of the fluorine atom. |
| γ-carboethoxy-γ,γ-difluoro-α-hydroxypropyl radical | Intermediate in C-H functionalization at the 4-position | Inductive effects of the gem-difluoro and ester groups. |
| Difluoromethyl radical (•CF2H) | Precursor for building the difluorinated carbon center | Geometry and electronic effects of the fluorine atoms. |
Further research, potentially employing techniques such as Electron Spin Resonance (ESR) spectroscopy, would be necessary to directly observe and characterize the radical intermediates involved in the chemistry of this compound and to determine the precise kinetics of their reactions.
Functional Group Interconversions and Derivatization Studies of Ethyl 2,2 Difluoro 4 Hydroxybutanoate
Chemical Transformations of the Hydroxyl Group (e.g., Oxidation, Etherification, Esterification)
The primary alcohol in ethyl 2,2-difluoro-4-hydroxybutanoate is a key site for various chemical modifications, including oxidation, etherification, and esterification, leading to a variety of important derivatives.
Oxidation: The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents. For instance, oxidation with mild reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane would be expected to yield ethyl 2,2-difluoro-4-oxobutanoate. Stronger oxidizing agents like potassium permanganate (B83412) or Jones reagent would likely lead to the formation of 2,2-difluorosuccinic acid ethyl ester. The resulting carbonyl compounds are valuable intermediates for further carbon-carbon bond-forming reactions.
Etherification: The formation of ethers from the hydroxyl group can be achieved under various conditions. The Williamson ether synthesis, involving the deprotonation of the alcohol with a base like sodium hydride followed by reaction with an alkyl halide, is a common method. For example, reaction with methyl iodide after deprotonation would yield ethyl 2,2-difluoro-4-methoxybutanoate. Acid-catalyzed etherification with other alcohols is also a viable route.
Esterification: The hydroxyl group can be readily esterified with acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine. This reaction allows for the introduction of various acyl groups, modifying the properties of the parent molecule. For example, reaction with acetyl chloride would produce ethyl 4-acetoxy-2,2-difluorobutanoate.
| Transformation | Reagent/Condition | Product |
| Oxidation (to aldehyde) | Pyridinium chlorochromate (PCC) | Ethyl 2,2-difluoro-4-oxobutanoate |
| Oxidation (to carboxylic acid) | Potassium permanganate (KMnO4) | 2,2-Difluorosuccinic acid ethyl ester |
| Etherification | 1. Sodium hydride (NaH) 2. Methyl iodide (CH3I) | Ethyl 2,2-difluoro-4-methoxybutanoate |
| Esterification | Acetyl chloride, Pyridine | Ethyl 4-acetoxy-2,2-difluorobutanoate |
Ester Group Modifications and Reactivity (e.g., Hydrolysis, Transesterification, Amidation)
The ethyl ester functionality of the molecule can undergo several important transformations, providing access to carboxylic acids, different esters, and amides.
Hydrolysis: The ester group can be hydrolyzed under either acidic or basic conditions to yield 2,2-difluoro-4-hydroxybutanoic acid. organic-chemistry.org Acid-catalyzed hydrolysis is a reversible process, while saponification with a base like sodium hydroxide (B78521) is irreversible and drives the reaction to completion. organic-chemistry.org
Transesterification: This process involves the conversion of the ethyl ester to another ester by reaction with a different alcohol in the presence of an acid or base catalyst. nih.govresearchgate.net For example, reacting this compound with methanol (B129727) under acidic conditions would lead to mthis compound. This reaction is often driven to completion by using the alcohol reactant as the solvent. nih.gov
Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction is typically slower than hydrolysis and often requires heating or the use of coupling agents. Direct amidation can be achieved, or the ester can be first hydrolyzed to the carboxylic acid, which is then coupled with an amine using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). uic.edu
| Transformation | Reagent/Condition | Product |
| Hydrolysis (basic) | Sodium hydroxide (NaOH), H2O | Sodium 2,2-difluoro-4-hydroxybutanoate |
| Transesterification | Methanol (CH3OH), H+ | Mthis compound |
| Amidation | Ammonia (NH3), heat | 2,2-Difluoro-4-hydroxybutanamide |
Reactivity and Derivatization at the Difluoromethylene Moiety
The difluoromethylene (CF2) group significantly influences the molecule's properties and presents unique opportunities for derivatization, although the C-F bonds are generally strong and require specific conditions for reaction. The high electronegativity of the fluorine atoms makes the adjacent methylene (B1212753) protons more acidic than their non-fluorinated counterparts, potentially allowing for deprotonation and subsequent reaction with electrophiles. However, direct functionalization of the difluoromethylene group is challenging and often involves radical reactions or organometallic intermediates. More commonly, derivatization strategies involving the CF2 group are incorporated during the synthesis of the molecule itself, rather than as a post-synthetic modification of this compound.
Regioselective and Chemoselective Functionalizations of Polyfunctional this compound
The presence of multiple functional groups in this compound necessitates careful control of reaction conditions to achieve regioselective and chemoselective transformations.
Regioselectivity: The differential reactivity of the hydroxyl and ester groups allows for selective modifications. For instance, the hydroxyl group is generally more nucleophilic than the ester carbonyl oxygen, allowing for selective acylation or alkylation at the hydroxyl position under appropriate conditions. Protecting group strategies are often employed to achieve desired regioselectivity. For example, the hydroxyl group can be protected as a silyl (B83357) ether (e.g., with tert-butyldimethylsilyl chloride) to allow for selective manipulation of the ester group. rsc.org Subsequent deprotection would then reveal the free hydroxyl group.
Chemoselectivity: The choice of reagents and reaction conditions is crucial for achieving chemoselectivity. For example, reduction of the ester group to an alcohol can be achieved with strong reducing agents like lithium aluminum hydride (LiAlH4). However, this would also reduce any aldehyde or ketone functionality that might have been introduced via oxidation of the hydroxyl group. To selectively reduce the ester in the presence of other carbonyl groups, milder reagents or a protection-deprotection sequence would be necessary. Similarly, selective reactions at the difluoromethylene group in the presence of the other functionalities would require highly specific and often specialized synthetic methods.
| Desired Transformation | Strategy | Reagents |
| Selective modification of the ester group | Protection of the hydroxyl group | 1. TBDMSCl, Imidazole 2. Ester modification 3. TBAF |
| Selective oxidation of the hydroxyl group | Use of mild oxidizing agent | Dess-Martin periodinane |
| Selective reduction of the ester group | Use of a strong reducing agent (may affect other carbonyls) | Lithium aluminum hydride (LiAlH4) |
Role of Ethyl 2,2 Difluoro 4 Hydroxybutanoate As a Versatile Synthetic Intermediate
Chiral Building Block in Complex Molecule Synthesis
The presence of a stereocenter at the C-4 position makes Ethyl 2,2-difluoro-4-hydroxybutanoate a useful chiral synthon. Enantiomerically pure forms of similar hydroxybutanoate derivatives, such as ethyl (S)-4-chloro-3-hydroxybutanoate, are widely employed as building blocks for the asymmetric synthesis of chiral drugs and other biologically active compounds. While a prochiral ketone precursor can be reduced to form either the (R) or (S) enantiomer of this compound, its specific application in the synthesis of complex molecules is an area of ongoing research interest. The distinct enantiomers serve as starting points for constructing target molecules with specific stereochemistry, which is crucial for their biological function.
Precursor for Diverse Fluorinated Organic Molecules and Scaffolds
This compound is a direct precursor to important fluorinated scaffolds, most notably α,α-difluoro-γ-butyrolactones. The synthesis of these lactones can be achieved through the alkaline hydrolysis and subsequent cyclization of adducts formed between ethyl iododifluoroacetate and alkenes. researchgate.netresearchgate.net The hydroxybutanoate itself represents the key intermediate prior to the final ring-closing lactonization step.
The inherent reactivity of its functional groups allows for the generation of various other fluorinated molecules:
Lactonization: Intramolecular cyclization via the reaction of the terminal hydroxyl group with the ester yields α,α-difluoro-γ-butyrolactone, a five-membered ring structure.
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, creating a difluorinated keto-ester or a difluorinated dicarboxylic acid derivative, respectively.
Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or transesterified with other alcohols to introduce different alkyl groups.
These transformations highlight the utility of this compound in generating a range of fluorinated building blocks.
| Precursor | Transformation | Resulting Scaffold/Molecule | Significance |
|---|---|---|---|
| This compound | Intramolecular Cyclization (Lactonization) | α,α-difluoro-γ-butyrolactone | Core structure in biologically active compounds. researchgate.netresearchgate.net |
| This compound | Oxidation of Primary Alcohol | Ethyl 2,2-difluoro-4-oxobutanoate | A difluorinated keto-ester for further elaboration. |
Utilization in the Construction of Bioisosteric Analogues
In medicinal chemistry, the strategic replacement of specific atoms or groups with others that have similar properties (bioisosteres) is a fundamental tool for optimizing drug candidates. wikipedia.orgresearchgate.net The gem-difluoromethylene group (CF2) present in this compound is a well-established bioisostere. researchgate.net
The CF2 group is often used as a bioisosteric replacement for:
Ether Oxygen (-O-): The gem-difluoro group can mimic the steric and electronic properties of an ether linkage. researchgate.netchemrxiv.org
Carbonyl Group (C=O): It can act as a non-hydrolyzable surrogate for a ketone or the carbonyl group within an amide, potentially improving metabolic stability. dicp.ac.cn
Incorporating a CF2 group can significantly alter a molecule's physicochemical properties, such as lipophilicity and acidity (pKa), which in turn influences its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. researchgate.netchemrxiv.org The use of building blocks like this compound provides a direct route to introduce this valuable bioisosteric moiety into potential drug molecules, aiming to enhance their therapeutic properties. informahealthcare.com
| Bioisosteric Group | Group Mimicked | Rationale for Replacement | Reference |
|---|---|---|---|
| gem-Difluoromethylene (CF2) | Ether Oxygen (-O-) | Mimics steric/electronic profile, can alter lipophilicity and metabolic stability. | researchgate.netchemrxiv.org |
| gem-Difluoromethylene (CF2) | Carbonyl (C=O) | Acts as a non-hydrolyzable analogue, improving stability. | dicp.ac.cn |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering detailed information about the connectivity and spatial arrangement of atoms. For Ethyl 2,2-difluoro-4-hydroxybutanoate, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural assignment.
High-Resolution ¹H and ¹³C NMR Studies
High-resolution ¹H and ¹³C NMR spectroscopy provides fundamental information about the proton and carbon frameworks of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for each chemically non-equivalent proton in the molecule. The ethyl ester group will exhibit a characteristic quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the terminal methyl protons (-OCH₂CH₃). The protons of the hydroxybutanoate backbone will also give rise to specific signals. The methylene group adjacent to the hydroxyl group (-CH₂OH) is expected to appear as a triplet, while the methylene group alpha to the difluoro center (-CF₂CH₂-) will likely present as a triplet of triplets due to coupling with both the adjacent methylene protons and the fluorine atoms. The hydroxyl proton (-OH) will typically appear as a broad singlet, although its chemical shift and multiplicity can be influenced by solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display a signal for each unique carbon atom in this compound. The carbonyl carbon (C=O) of the ester is expected to resonate at the downfield end of the spectrum. The carbon atom bonded to the two fluorine atoms (CF₂) will exhibit a characteristic triplet due to one-bond carbon-fluorine coupling (¹JCF). The remaining carbon atoms of the ethyl and butanoate chains will appear at chemical shifts typical for sp³ hybridized carbons in their respective chemical environments. The carbon attached to the hydroxyl group will be shifted downfield compared to a standard alkane carbon.
Illustrative ¹H and ¹³C NMR Data for Structurally Similar Compounds
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| -OCH₂CH₃ | ~4.2 (quartet) | ~61 |
| -OCH₂CH₃ | ~1.3 (triplet) | ~14 |
| -CF₂CH₂CH₂OH | ~2.1-2.4 (triplet of triplets) | ~35-40 (triplet, ²JCF) |
| -CF₂CH₂CH₂OH | ~3.8 (triplet) | ~58-62 |
| -OH | Variable (broad singlet) | - |
| C=O | - | ~165 (triplet, ²JCF) |
| CF₂ | - | ~110-120 (triplet, ¹JCF) |
Note: The presented data is illustrative and based on the analysis of structurally related compounds. Actual chemical shifts and coupling constants for this compound may vary.
¹⁹F NMR for Precise Fluorine Environment Characterization
¹⁹F NMR spectroscopy is a highly sensitive and indispensable tool for characterizing organofluorine compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the -CF₂- group. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. Furthermore, the signal will likely appear as a triplet due to coupling with the adjacent methylene protons (³JHF). The magnitude of this coupling constant can provide conformational information. In some cases, long-range couplings to other protons in the molecule might be observed, offering further structural insights. The chemical shifts in ¹⁹F NMR are typically reported relative to a standard such as CFCl₃. For geminal difluoro groups adjacent to an ester, the chemical shift is often observed in the range of -90 to -120 ppm.
2D NMR Techniques for Comprehensive Structural Elucidation
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the protons of the ethyl group (-OCH₂CH₃), and between the protons of the -CH₂CH₂- fragment in the butanoate chain.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would be used to definitively assign the carbon signals based on the assignments of their attached protons.
Chiral NMR Reagents for Stereochemical Assignment and Enantiomeric Purity Determination
Since this compound contains a chiral center at the carbon bearing the hydroxyl group (C4), it can exist as a pair of enantiomers. Chiral NMR reagents can be employed to distinguish between these enantiomers. Chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can be added to the NMR sample. These reagents interact with the enantiomers of the analyte to form diastereomeric complexes or derivatives, which are non-equivalent in the NMR experiment and will exhibit separate signals in the ¹H, ¹³C, or ¹⁹F NMR spectra. The integration of these separated signals allows for the determination of the enantiomeric excess (ee) or enantiomeric ratio. For example, using a chiral alcohol as a derivatizing agent to form a diastereomeric ester could lead to the separation of signals for the formerly enantiotopic protons or carbons.
Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), which allows for the confirmation of its elemental formula (C₆H₁₀F₂O₃).
The electron ionization (EI) mass spectrum would likely show a molecular ion peak, although it may be of low intensity. The fragmentation pattern would be expected to show characteristic losses of small molecules or radicals. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and McLafferty rearrangement if structurally feasible. For this compound, characteristic fragments could arise from:
Loss of an ethyl radical (•CH₂CH₃)
Loss of an ethoxy radical (•OCH₂CH₃)
Loss of water (H₂O) from the hydroxyl group
Cleavage of the C-C bonds in the butanoate chain
Fragments containing the difluoroacetyl group
Predicted Mass Spectrometry Data
| Ion | m/z (predicted) | Possible Identity |
| [M+H]⁺ | 169.0621 | Protonated molecular ion |
| [M-H₂O]⁺ | 151.0515 | Loss of water |
| [M-C₂H₅]⁺ | 140.0387 | Loss of ethyl radical |
| [M-OC₂H₅]⁺ | 124.0336 | Loss of ethoxy radical |
Note: The m/z values are predicted for the most abundant isotopes and will need to be confirmed by high-resolution mass spectrometry.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands corresponding to its key functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group. A strong, sharp absorption band around 1740-1760 cm⁻¹ would be indicative of the C=O stretching of the ester. The C-F stretching vibrations are expected to appear as strong bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹. Other bands corresponding to C-H stretching (2850-3000 cm⁻¹) and C-O stretching (~1250 cm⁻¹) would also be present.
Raman Spectroscopy: The Raman spectrum would provide complementary information. While the O-H stretch is often weak in Raman, the C=O stretch would be observable. The C-F bonds, which are highly polar, often give rise to strong IR absorptions but may show weaker Raman signals. Conversely, the C-C backbone vibrations may be more prominent in the Raman spectrum.
Characteristic Vibrational Frequencies
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| O-H stretch | 3200-3600 (broad) | Weak |
| C-H stretch (sp³) | 2850-3000 | 2850-3000 |
| C=O stretch (ester) | 1740-1760 (strong) | 1740-1760 |
| C-O stretch | ~1250 | Observable |
| C-F stretch | 1000-1200 (strong) | Observable |
Note: The frequency ranges are typical for the specified functional groups and can be influenced by the molecular environment.
X-ray Diffraction Studies for Solid-State Structure and Absolute Configuration
X-ray diffraction (XRD) is a powerful analytical technique for determining the solid-state structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, which possesses a stereocenter at the C4 position, single-crystal XRD would be the definitive method to elucidate its three-dimensional atomic arrangement and establish the absolute stereochemistry of its enantiomers.
While a specific crystal structure for this compound is not publicly available, the methodology remains standard. The process involves growing a suitable single crystal of the compound, which is then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
For analogous compounds, such as poly(4-hydroxybutyrate), X-ray diffraction has been used to determine its orthorhombic unit cell. researchgate.net In the case of other esters, XRD analysis has confirmed their molecular conformation in the solid state. researchgate.netscispace.com For this compound, such a study would reveal the precise spatial orientation of the ethyl ester, the difluoro group, and the hydroxyl group, as well as intermolecular interactions like hydrogen bonding involving the hydroxyl group in the crystal lattice.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.5 |
| b (Å) | 5.2 |
| c (Å) | 9.8 |
| β (°) | 105.2 |
| Volume (ų) | 418.6 |
| Z | 2 |
Advanced Chromatographic Techniques (GC-MS, HPLC) for Purity Assessment and Isomer Separation
Chromatographic methods are essential for assessing the purity of chemical compounds and separating mixtures of isomers. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two of the most powerful and widely used techniques in this regard.
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly suitable for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can be employed to determine its purity by separating it from any volatile impurities, starting materials, or byproducts. researchgate.netresearchgate.net The sample is vaporized and passed through a capillary column, where separation occurs based on the components' boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for their identification by comparing the fragmentation patterns to spectral libraries.
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. pensoft.net For purity assessment of this compound, a reversed-phase HPLC method would typically be developed. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound can be used for its identification and the peak area for its quantification, thus determining its purity.
Table 2: Illustrative GC-MS Purity Analysis Data
| Peak | Retention Time (min) | Compound Identity | Peak Area (%) |
|---|---|---|---|
| 1 | 4.2 | Solvent (e.g., Dichloromethane) | 0.5 |
| 2 | 8.5 | Ethyl 2,2-difluoroacetate | 1.2 |
| 3 | 12.1 | This compound | 98.1 |
HPLC for Enantiomeric and Diastereomeric Separation
Since this compound is a chiral molecule, it is often necessary to separate its enantiomers. High-Performance Liquid Chromatography using a chiral stationary phase (CSP) is the most common and effective method for this purpose. nih.gov Chiral stationary phases are designed to interact differently with the two enantiomers, leading to different retention times and, therefore, their separation.
The choice of the CSP and the mobile phase is critical for achieving good enantiomeric resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including esters. researchgate.netmdpi.com The mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is optimized to achieve the best separation. nih.gov The separation of enantiomers is crucial as they can exhibit different biological activities.
Table 3: Representative Chiral HPLC Separation Parameters and Results
| Parameter | Condition |
|---|---|
| Column | Chiralpak® AD-H (Amylose derivative) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (R-enantiomer) | 15.4 min |
| Retention Time (S-enantiomer) | 18.2 min |
| Resolution (Rs) | 2.1 |
Computational Chemistry and Theoretical Investigations of Ethyl 2,2 Difluoro 4 Hydroxybutanoate
Quantum Chemical Calculations of Electronic Properties
No peer-reviewed data is currently available for the quantum chemical calculations of Ethyl 2,2-difluoro-4-hydroxybutanoate.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
There are no published studies detailing the Frontier Molecular Orbital (FMO) analysis of this compound. Consequently, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting the compound's reactivity and electronic behavior, remain undetermined.
Electrostatic Potential Surface Mapping and Charge Distribution Studies
An electrostatic potential surface map for this compound, which would illustrate the charge distribution and predict sites for nucleophilic or electrophilic attack, has not been reported in the scientific literature.
Vibrational Frequency Analysis and Spectroscopic Parameter Prediction
Theoretical vibrational frequency analysis of this compound has not been documented. Such a study would predict the compound's infrared and Raman spectra, aiding in its experimental characterization.
Molecular Modeling and Conformational Analysis
There are no published molecular modeling or conformational analysis studies for this compound. These investigations would provide insight into the molecule's three-dimensional structure and the relative stability of its different conformers.
Theoretical Studies on Reaction Mechanisms and Transition States
Theoretical studies on the reaction mechanisms involving this compound, including the characterization of transition states, have not been reported. Such research would be valuable for understanding its synthesis and degradation pathways.
Computational Approaches to Catalyst Design and Optimization
No computational studies focusing on the design and optimization of catalysts for the synthesis of this compound are available in the current body of scientific literature.
Emerging Research Directions and Future Perspectives for Ethyl 2,2 Difluoro 4 Hydroxybutanoate Chemistry
Development of Novel Sustainable and Green Chemistry Approaches in Synthesis
The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. nih.gov For the synthesis of ethyl 2,2-difluoro-4-hydroxybutanoate, this translates into developing processes that are safer, more energy-efficient, and utilize renewable resources.
Future research in this area is likely to concentrate on several key strategies:
Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. nih.gov The synthesis of chiral alcohols, a key structural feature of the target molecule, has been successfully achieved using biocatalytic methods like enantioselective reduction of keto-esters. nih.govresearchgate.net The use of microorganisms or isolated enzymes, such as ketoreductases, can facilitate the production of specific stereoisomers of this compound under mild reaction conditions, reducing the need for protecting groups and minimizing waste. nih.govdntb.gov.ua
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and easier scalability. epa.gov Integrating fluorination reactions into flow systems can allow for precise control over reaction parameters, potentially leading to higher yields and purity. acs.org This approach is particularly beneficial for managing highly reactive or hazardous fluorinating agents.
Use of Greener Solvents: The pharmaceutical industry is actively seeking to replace hazardous organic solvents with more sustainable alternatives. nih.gov Research into the use of bio-based solvents, such as ethyl lactate, or supercritical fluids like CO2, for the synthesis and purification of fluorinated compounds is an active area of investigation. nih.gov
Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency
The development of novel catalytic systems is paramount for improving the synthesis of this compound, particularly in achieving high stereoselectivity.
| Catalyst Type | Description | Potential Advantages for Synthesis |
| Homogeneous Catalysis | Catalysts are in the same phase as the reactants. | High activity and selectivity due to well-defined active sites. rsc.org |
| Heterogeneous Catalysis | Catalysts are in a different phase from the reactants. | Ease of separation from the reaction mixture, leading to catalyst recycling and reduced contamination of the product. rsc.org |
| Biocatalysis | Utilizes enzymes or whole microorganisms. | High enantioselectivity and regioselectivity under mild conditions. nih.gov |
| Phase-Transfer Catalysis (PTC) | Facilitates the reaction between reactants in different phases. | Avoids the need for transition metals and rigorous anhydrous conditions, showing excellent functional group tolerance. illinois.edu |
Future research is expected to focus on:
Asymmetric Catalysis: The development of chiral catalysts, both metal-based and organocatalysts, is crucial for the enantioselective synthesis of the hydroxyl group in the molecule.
Phase-Transfer Catalysis (PTC): PTC is an appealing methodology as it often avoids the use of transition metals and does not require strictly anhydrous or oxygen-free conditions. illinois.edu The use of chiral phase-transfer catalysts for asymmetric fluorination is a promising area of research. nih.govnih.gov Hydrogen bonding phase-transfer catalysis (HB-PTC) is an emerging concept that utilizes H-bond donors to bring solid-phase alkali metal fluorides into solution for enantioselective fluorination. acs.orgnih.gov
Synergistic Catalysis: Combining different catalytic systems, such as chemoenzymatic sequential catalysis, can offer unique advantages. acs.org For instance, a chemical catalyst could be used for the difluorination step, followed by an enzymatic reduction to introduce the chiral hydroxyl group with high enantiopurity. This integration of homogeneous and heterogeneous catalysis concepts is a promising strategy for developing ideal catalyst systems. rsc.org
Deeper Mechanistic Insights from Advanced Analytical Techniques
A thorough understanding of reaction mechanisms is essential for optimizing synthetic routes and developing more efficient processes. Advanced analytical techniques are playing an increasingly important role in elucidating the intricate details of fluorination reactions.
Future research will likely involve:
In-situ Spectroscopy: The use of in-situ monitoring tools like FTIR and NMR allows chemists to observe the reaction as it happens, providing valuable data on reaction kinetics, intermediates, and endpoints. mt.comspectroscopyonline.com This real-time analysis is crucial for understanding and controlling complex fluorination processes. researchgate.net
Computational Chemistry: Quantum chemical calculations are being used to model reaction pathways and transition states, offering insights into the mechanism of fluorination that are difficult to obtain experimentally. nih.gov
Advanced Mass Spectrometry: High-resolution mass spectrometry techniques are being employed for the detailed characterization of fluorinated molecules and to help understand fragmentation patterns. nih.govresearchgate.net
Interdisciplinary Applications and Advanced Functional Material Precursors
The unique properties imparted by the difluoromethyl group make this compound a promising precursor for a range of advanced materials. numberanalytics.com Its ability to act as a monomer or a functional building block opens up possibilities in various interdisciplinary fields.
Emerging applications include:
Fluorinated Polymers: Fluoropolymers are known for their high thermal stability, chemical inertness, and low surface energy. mdpi.comwikipedia.org this compound could serve as a monomer for the synthesis of novel fluorinated polyesters or polyurethanes. These materials could find applications in coatings, membranes, and biomedical devices. pageplace.deman.ac.uk
Functional Materials: The introduction of fluorine can be used to tune the hydrophilic-lipophilic balance of materials. psu.edu This property is particularly relevant in the development of materials for applications such as specialized coatings, sensors, and catalysts.
Medicinal Chemistry: The difluoromethyl group is a bioisostere for a hydroxyl or thiol group and can modulate properties like lipophilicity and metabolic stability in drug candidates. The chiral hydroxyl group in this compound provides a handle for further chemical modification, making it a valuable scaffold for the synthesis of complex biologically active molecules.
As research continues to unfold, the development of novel synthetic methodologies and a deeper understanding of its chemical reactivity will undoubtedly expand the utility of this compound in both academic and industrial settings.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing ethyl 2,2-difluoro-4-hydroxybutanoate, and how can intermediates be characterized?
- Methodological Answer : A typical approach involves fluorination of a β-keto ester precursor using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The hydroxy group at the 4-position can be introduced via catalytic hydrogenation or enzymatic reduction. Key intermediates should be characterized using NMR, NMR, and IR spectroscopy to confirm fluorination efficiency and regioselectivity. For example, NMR can resolve signals for geminal difluoro groups (typically δ −110 to −120 ppm) .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Methodological Answer : Stability studies under varying temperatures (e.g., 4°C, −20°C) and humidity conditions are critical. Use HPLC with UV detection to monitor degradation products, such as hydrolyzed forms (e.g., 2,2-difluoro-4-hydroxybutanoic acid). Impurity tracking protocols, as outlined in pharmaceutical impurity standards (e.g., EP/ICH guidelines), can be adapted for quality control .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR : NMR identifies the ethyl ester (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH), while NMR distinguishes carbonyl carbons (δ 165–175 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., CHFO).
- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) resolves stereochemistry, as demonstrated for structurally similar esters in crystallographic studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound across different studies?
- Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects, pH, or impurities. Cross-validate data using standardized conditions (e.g., DMSO-d or CDCl, neutral pH) and compare with databases like SciFinder or PubChem. For fluorinated compounds, ensure NMR is referenced to CFCl (δ 0 ppm). Conflicting mass spectrometry results require recalibration using certified reference standards .
Q. What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?
- Methodological Answer : Chiral HPLC with columns like Chiralpak® IA/IB or Daicel® AD-H can separate enantiomers. Kinetic resolution via lipase-catalyzed esterification (e.g., using Candida antarctica lipase B) improves enantiomeric excess (ee). Monitor ee using polarimetry or chiral shift reagents in NMR (e.g., Eu(hfc)) .
Q. How can computational methods aid in predicting the reactivity and degradation pathways of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrolysis mechanisms and transition states. Software like Gaussian or ORCA predicts stability under acidic/basic conditions. Molecular dynamics simulations (e.g., GROMACS) assess solvent interactions and shelf-life .
Q. What advanced techniques are used to characterize byproducts or impurities in large-scale synthesis?
- Methodological Answer :
- LC-MS/MS : Identifies trace impurities (e.g., dehydrofluorinated byproducts).
- NMR Cryoprobes : Enhances sensitivity for low-concentration species.
- Synchrotron XRD : Resolves crystal structures of minor impurities, as applied in pharmaceutical analysis .
Methodological Resources
- Crystallography Tools : Use OLEX2 or SHELXL for crystal structure refinement .
- Data Repositories : Deposit spectral data in Cambridge Structural Database (CSD) or Crystallography Open Database (COD) .
- Safety Protocols : Follow IFRA/RIFM guidelines for handling fluorinated compounds, including PPE and fume hood use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
